1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one
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Overview
Description
1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of 1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, using reagents like sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other benzodiazole and indole derivatives, such as:
2-(1H-indol-3-yl)ethanamine: Known for its role in neurotransmission.
1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)ethanone: Studied for its potential therapeutic effects. Compared to these compounds, 1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one offers a unique combination of structural features that may lead to distinct biological activities and applications
Properties
IUPAC Name |
1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(1-methylindol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-26-13-17(19-6-2-4-8-21(19)26)12-23(29)27-14-18(15-27)28-22-9-5-3-7-20(22)25-24(28)16-10-11-16/h2-9,13,16,18H,10-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMONFFSEMFRSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4C5=CC=CC=C5N=C4C6CC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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